molecular formula C257H381N73O83S7 B612802 Epidermal growth factor CAS No. 62229-50-9

Epidermal growth factor

Numéro de catalogue: B612802
Numéro CAS: 62229-50-9
Poids moléculaire: 6046 g/mol
Clé InChI: VBEQCZHXXJYVRD-GACYYNSASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epidermal Growth Factor (EGF) is a 53-amino-acid polypeptide first isolated from mouse submaxillary glands by Stanley Cohen in 1962 . It binds to the this compound Receptor (EGFR), a transmembrane tyrosine kinase receptor, triggering dimerization and autophosphorylation, which activates downstream signaling pathways such as MAPK/ERK and PI3K/AKT. These pathways regulate critical cellular processes, including proliferation, differentiation, and survival .

Structurally, EGF contains three conserved disulfide bonds and a β-helix motif essential for receptor interaction . High-resolution NMR studies reveal dynamic conformational changes in EGF upon receptor binding, enabling precise modulation of signaling . Clinically, EGF is implicated in wound healing, cancer progression, and tissue regeneration, with therapeutic applications in diabetic ulcers and corneal injuries .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le facteur de croissance épidermique peut être synthétisé en utilisant la technologie de l'ADN recombinant. Le gène codant pour le facteur de croissance épidermique est inséré dans un vecteur d'expression approprié, qui est ensuite introduit dans un organisme hôte, tel qu'Escherichia coli. L'organisme hôte produit la protéine, qui est ensuite purifiée en utilisant des techniques comme la chromatographie d'immunoaffinité .

Méthodes de production industrielle : Dans les milieux industriels, le facteur de croissance épidermique est produit en utilisant des procédés de fermentation à grande échelle. La technologie de l'ADN recombinant est utilisée pour créer une souche d'expression stable d'Escherichia coli qui sécrète en permanence du facteur de croissance épidermique. L'optimisation des conditions de fermentation et les modifications génétiques améliorent le rendement et la stabilité de la protéine .

Analyse Des Réactions Chimiques

Types de réactions : Le facteur de croissance épidermique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa stabilité et à sa fonctionnalité.

Réactifs et conditions courantes :

    Oxydation : Le facteur de croissance épidermique contient des ponts disulfures qui peuvent être oxydés pour maintenir sa structure tridimensionnelle. Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

    Réduction : Les agents réducteurs comme le dithiothréitol peuvent rompre les ponts disulfures, ce qui entraîne la dénaturation de la protéine.

    Substitution : Des résidus d'acides aminés spécifiques dans le facteur de croissance épidermique peuvent être substitués pour améliorer sa stabilité et son activité.

Principaux produits formés : Le produit principal de ces réactions est le facteur de croissance épidermique modifié avec une stabilité, une activité ou les deux améliorées. Ces modifications sont cruciales pour son application dans les milieux thérapeutiques et industriels .

4. Applications de la recherche scientifique

Le facteur de croissance épidermique a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le facteur de croissance épidermique exerce ses effets en se liant au récepteur du facteur de croissance épidermique à la surface cellulaire. Cette liaison déclenche l'activité tyrosine kinase intrinsèque du récepteur, conduisant à la phosphorylation de résidus de tyrosine spécifiques. Le récepteur phosphorylé active plusieurs voies de signalisation en aval, notamment la voie MAPK/ERK, qui favorise la prolifération et la survie cellulaires. L'interaction entre le facteur de croissance épidermique et son récepteur est cruciale pour réguler divers processus cellulaires .

Applications De Recherche Scientifique

Dermatological Applications

Wound Healing
EGF is extensively studied for its role in enhancing wound healing. It promotes keratinocyte proliferation and migration, essential for skin regeneration. A pilot phase 3 trial showed that recombinant human EGF (rhEGF) significantly improved skin lesions caused by epidermal growth factor receptor (EGFR) inhibitors in cancer patients, leading to enhanced quality of life compared to placebo treatments .

Atopic Dermatitis
Research indicates that EGF can modulate immune responses in atopic dermatitis (AD). In animal models, EGF treatment improved skin barrier function and reduced inflammation by regulating cytokine expression . Additionally, topical EGF applications have shown promise in reducing symptoms associated with AD, such as itching and skin thickness .

Post-Inflammatory Hyperpigmentation
A meta-analysis demonstrated that EGF-containing topical products could reduce post-inflammatory hyperpigmentation after laser treatments, although the effect was not statistically significant . Patients receiving EGF reported higher satisfaction scores regarding their skin's appearance compared to controls .

Oncological Applications

Cancer Treatment
EGF plays a dual role in oncology; while it promotes cell proliferation and survival, it also poses risks for tumorigenesis. Activating mutations in the EGFR are critical biomarkers for targeted therapies in non-small cell lung cancer (NSCLC). Research has shown that EGFR tyrosine kinase inhibitors improve patient outcomes significantly . However, resistance to these inhibitors remains a challenge, necessitating further exploration into EGF's role in cancer progression and treatment strategies .

Regenerative Medicine

Tissue Repair
EGF is utilized in regenerative medicine for treating various conditions such as burns, diabetic ulcers, and oral mucositis. Studies have shown that rhEGF can enhance healing rates and tissue regeneration through its mitogenic effects on epithelial cells . For instance, a study highlighted the effectiveness of rhEGF in treating chemotherapy-induced dermatitis and improving recovery from surgical wounds .

Aesthetic Medicine

Skin Rejuvenation
In aesthetic applications, EGF is incorporated into various skincare products aimed at reducing signs of aging. Clinical trials have indicated that rhEGF can improve skin texture, reduce wrinkles, and promote collagen synthesis when used topically . For example, a study reported significant improvements in skin quality after a three-month regimen of EGF-containing serums among participants with photoaged skin .

Case Studies and Research Findings

Application AreaStudy/Trial DetailsKey Findings
Wound HealingPilot phase 3 trial on EGFR inhibitor-induced lesionsSignificant improvement in skin lesions with rhEGF vs. placebo
Atopic DermatitisAnimal model studyReduced inflammation and improved barrier function with topical EGF
Post-Inflammatory HyperpigmentationMeta-analysis on laser treatment outcomesLower melanin index; higher satisfaction scores with EGF products
Cancer TreatmentAnalysis of EGFR mutations in NSCLCImproved outcomes with EGFR inhibitors; resistance remains a challenge
Skin RejuvenationClinical trials on EGF-containing serumsEnhanced collagen production; improved skin texture after treatment

Mécanisme D'action

Epidermal growth factor exerts its effects by binding to the this compound receptor on the cell surface. This binding triggers the receptor’s intrinsic tyrosine kinase activity, leading to the phosphorylation of specific tyrosine residues. The phosphorylated receptor activates several downstream signaling pathways, including the MAPK/ERK pathway, which promotes cell proliferation and survival. The interaction between this compound and its receptor is crucial for regulating various cellular processes .

Comparaison Avec Des Composés Similaires

Transforming Growth Factor-α (TGF-α)

  • Structural Similarities and Differences :
    Both EGF and TGF-α share the EGF-like domain with six cysteine residues forming disulfide bonds. However, TGF-α has a shorter C-terminal region and lacks the extended loop structure found in EGF, resulting in distinct receptor-binding kinetics .
  • Receptor Binding and Signaling :
    While both bind EGFR, EGF exhibits higher binding affinity (Kd ≈ 0.1 nM) compared to TGF-α (Kd ≈ 1 nM). TGF-α stabilizes EGFR dimers less effectively, leading to transient signaling, whereas EGF induces prolonged receptor activation .
  • Functional Outcomes :
    TGF-α is prevalent in acidic microenvironments (e.g., tumors) due to its pH stability, promoting angiogenesis and tumorigenesis. In contrast, EGF is more potent in epithelial repair and mucosal healing .

Table 1: Structural and Functional Comparison of EGF and TGF-α

Parameter EGF TGF-α
Receptor Affinity (Kd) 0.1 nM 1 nM
Key Structural Feature Extended β-helix loop Short C-terminal region
Clinical Application Diabetic ulcers, corneal repair Cancer-associated angiogenesis
pH Stability Neutral Acid-tolerant
Reference

Heparin-Binding EGF (HB-EGF)

  • Unique Features :
    HB-EGF contains a heparin-binding domain, enabling interaction with extracellular matrix components. This facilitates its role in cardiovascular development and wound healing .
  • Receptor Specificity :
    HB-EGF binds both EGFR and HER4, activating divergent pathways like JNK/STAT, which are less prominent in EGF signaling .

Neuregulins (NRG-1, NRG-2)

  • Receptor Activation :
    Neuregulins primarily bind HER3 and HER4, unlike EGF’s EGFR specificity. This allows neuregulins to regulate nervous system development and breast cancer progression .
  • Structural Divergence: Neuregulins possess an immunoglobulin-like domain absent in EGF, enabling synaptic targeting and Schwann cell differentiation .

Table 2: EGF Family Members and Their Distinct Roles

Growth Factor Key Receptor(s) Primary Biological Role Associated Pathology
EGF EGFR Epithelial repair, homeostasis Cancer, chronic wounds
TGF-α EGFR Angiogenesis, tumor growth Carcinomas, inflammatory diseases
HB-EGF EGFR, HER4 Cardiovascular development Atherosclerosis, fibrosis
Neuregulin-1 HER3, HER4 Neural development Breast cancer, schizophrenia
Reference

Research Findings and Clinical Implications

Wound Healing

  • EGF vs. Platelet-Derived Growth Factor (PDGF) :
    In diabetic foot ulcers, EGF (Heberprot-P®) achieved a 71% healing rate in phase III trials, outperforming PDGF (becaplermin, 50% healing rate) due to its superior mitogenic and cytoprotective effects .
  • Synergy with Fibroblast Growth Factor (FGF): Combined EGF/FGF therapy accelerates granulation tissue formation by 40% compared to monotherapy, highlighting complementary mechanisms .

Cancer Therapeutics

  • EGFR Inhibition :
    Cetuximab (anti-EGFR) is effective in EGF-driven cancers but fails in TGF-α-dominated tumors due to ligand-specific resistance mechanisms .
  • Autocrine Loops : TGF-β1 induces autocrine PDGF-AA secretion at low concentrations, promoting fibroblast proliferation—a mechanism absent in EGF signaling .

Activité Biologique

Epidermal Growth Factor (EGF) is a pivotal polypeptide involved in various biological processes, particularly in cell proliferation, differentiation, and tissue repair. This article delves into the biological activities of EGF, highlighting its mechanisms of action, clinical applications, and recent research findings.

EGF is a 53-amino acid protein that exerts its effects primarily through the this compound Receptor (EGFR), a receptor tyrosine kinase located on the cell surface. Upon binding to EGF, EGFR undergoes dimerization, leading to autophosphorylation and activation of multiple downstream signaling pathways, including:

  • RAS-RAF-MEK-ERK Pathway : This pathway is crucial for cell cycle progression from the G1 phase to the S phase, promoting mitogenesis.
  • PI3K-Akt Pathway : This pathway enhances cell survival by activating anti-apoptotic mediators, thereby providing cytoprotection against cellular stressors such as UV radiation and oxidative stress .

The interaction between EGF and EGFR initiates a cascade of intracellular signals that ultimately lead to various biological responses, including cell proliferation, migration, and differentiation.

Biological Activities

1. Mitogenic Activity
EGF is well-known for its ability to stimulate cell proliferation in various cell types, including epithelial cells and fibroblasts. Studies have shown that EGF enhances DNA synthesis in cultured human fibroblasts within 24 hours of exposure . This mitogenic effect has been demonstrated in both in vitro and in vivo systems.

2. Cytoprotection
EGF provides protective effects against apoptosis through the activation of the PI3K-Akt pathway. This has been particularly noted in keratinocytes exposed to UV radiation, where EGF treatment significantly reduces apoptosis rates .

3. Chemotaxis and Cell Migration
EGF stimulates the migration of epithelial and fibroblast cells, which is essential for wound healing. The mechanism involves phosphorylation events that activate pathways leading to cytoskeletal rearrangements necessary for cellular movement .

Clinical Applications

EGF has been utilized therapeutically in various clinical settings:

  • Wound Healing : Topical applications of EGF have been shown to enhance the healing process in peripheral tissue wounds. Clinical reports indicate successful outcomes in 16 studies involving EGF administration for wound healing .
  • Gastrointestinal Disorders : EGF has also been administered intravenously or orally for treating gastrointestinal damage, with 11 clinical reports supporting its efficacy .

Case Studies

Several case studies illustrate the effectiveness of EGF in clinical practice:

  • Corneal Burns : In early studies by Stanley Cohen, rabbits treated with EGF eye drops showed significant improvement in corneal healing compared to controls .
  • Diabetic Wounds : A study demonstrated that diabetic patients receiving EGF-enhanced dressings exhibited improved wound closure rates compared to those with standard care .

Research Findings

Recent research continues to explore the diverse roles of EGF:

  • A study published in PNAS highlighted that persistent exposure to EGF is necessary for sustained biological activity, suggesting that timing and dosage are critical factors in therapeutic applications .
  • Research on EGF's role in cancer biology indicates that while it does not initiate malignant transformation, it may promote tumor growth under certain conditions due to its mitogenic properties .

Q & A

Basic Research Questions

Q. How can researchers accurately measure EGF concentrations in human serum and urine?

  • Methodological Answer: EGF levels are typically quantified using enzyme-linked immunosorbent assays (ELISA) with high specificity for human EGF. Studies recommend controlling for variables such as age, circadian rhythms, and magnesium levels, as these significantly influence EGF concentrations. For example, serum EGF decreases with age, while urinary EGF correlates positively with magnesium excretion. Researchers should standardize sample collection times and use multivariate regression to account for confounding factors .

Q. What in vitro models are suitable for studying EGF's effects on nutrient absorption?

  • Methodological Answer: IPEC-J2 cells (porcine intestinal epithelial cells) cultured in Ussing chambers are effective for analyzing EGF-mediated glutamine and glucose transport under inflammatory conditions (e.g., lipopolysaccharide challenge). This model allows real-time measurement of transepithelial electrical resistance and nutrient flux. Pre-treatment with EGF (e.g., 50 ng/mL for 24 hours) can mitigate inflammation-induced absorption deficits, with data normalized to control groups .

Q. How should experimental designs be structured to evaluate EGF's efficacy in wound healing?

  • Methodological Answer: Randomized controlled trials (RCTs) comparing topical EGF formulations against placebo should use standardized wound assessment tools (e.g., Bates-Jensen Wound Assessment Tool) and endpoint metrics like complete closure rate. For diabetic ulcers, stratification by ulcer size and glycemic control is critical. Meta-analyses recommend pooling data using random-effects models to account for heterogeneity across studies .

Q. What factors influence baseline EGF levels in healthy populations?

  • Methodological Answer: Age, renal function, and serum magnesium are key variables. Pediatric populations exhibit higher serum EGF than adults, while urinary EGF correlates with creatinine clearance. Researchers should exclude participants with renal impairment and use age-matched controls. Longitudinal studies are preferred to capture circadian variations .

Advanced Research Questions

Q. How can contradictory data on EGFR mutation prevalence in lung cancer cohorts be reconciled?

  • Methodological Answer: Discrepancies in EGFR mutation rates (e.g., 15% in Japanese vs. 1.6% in U.S. cohorts) arise from ethnic genetic variations and patient selection biases. Studies should stratify populations by ancestry and employ next-generation sequencing (NGS) to detect rare variants. Sensitivity analyses using gefitinib-responsive cell lines (e.g., PC-9) can validate mutation pathogenicity .

Q. What statistical approaches optimize meta-analyses of EGF's therapeutic outcomes in clinical trials?

  • Methodological Answer: Follow PRISMA guidelines and use subgroup analyses to address heterogeneity (e.g., EGF delivery methods: topical vs. intralesional). Inverse-variance weighting and sensitivity testing (e.g., excluding high-risk-of-bias studies) improve reliability. Forest plots should visualize effect sizes, with I² statistics quantifying heterogeneity .

Q. How are in vivo models of diabetic nephropathy used to study EGF's pathogenic role?

  • Methodological Answer: Streptozotocin-induced diabetic rodents are commonly used. Key endpoints include glomerular volume, albuminuria, and renal fibrosis. Pharmacological EGF pathway inhibitors (e.g., EGFR tyrosine kinase inhibitors) or neutralizing antibodies can isolate EGF-specific effects. Histopathological scoring should be blinded to reduce observer bias .

Q. What pharmacological inhibitors are optimal for dissecting EGF signaling pathways in vascular smooth muscle cells (VSMCs)?

  • Methodological Answer: Use ADAM family inhibitors (e.g., TAPI-0) to block heparin-binding EGF (HB-EGF) shedding and EGFR-specific inhibitors (e.g., AG1478) to distinguish EGFR-dependent signaling. Co-treatment with insulin and PDGF mimics hyperinsulinemic conditions. Phospho-EGFR Western blots validate pathway inhibition .

Q. How can generative AI enhance de novo antibody design targeting EGF receptors?

  • Methodological Answer: Deep learning models trained on HER2 antigen-antibody complexes can generate synthetic HCDR3 sequences. Validate binders using surface plasmon resonance (SPR) and cell-based assays (e.g., SK-BR-3 proliferation inhibition). High-throughput screening of ~10⁶ variants improves hit rates, with statistical superiority tested via chi-square against random libraries .

Q. Tables for Key Methodological Comparisons

Table 1: In vitro vs. in vivo models for EGF research

Model Type Application Key Metrics Limitations
IPEC-J2 cellsNutrient transport under inflammationTransepithelial resistance, glucose fluxSpecies-specific (porcine)
Streptozotocin miceDiabetic nephropathyAlbuminuria, glomerular硬化Requires long-term maintenance

Table 2: Common inhibitors in EGF pathway studies

Inhibitor Target Concentration Use Case
AG1478EGFR tyrosine kinase10 nMBlocking EGFR autophosphorylation
TAPI-0ADAM proteases10 µMPreventing HB-EGF shedding
CRM197HB-EGF50 µg/mLNeutralizing HB-EGF bioactivity

Propriétés

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C257H381N73O83S7/c1-20-123(15)203(245(404)283-103-192(351)285-157(80-127-42-52-135(339)53-43-127)222(381)313-171(104-331)210(369)281-101-191(350)287-167(92-198(360)361)228(387)290-146(37-27-70-273-255(265)266)213(372)318-177(110-414)238(397)292-148(62-65-185(259)344)217(376)327-205(125(17)337)249(408)294-147(38-28-71-274-256(267)268)212(371)309-168(93-199(362)363)229(388)298-153(76-117(3)4)218(377)289-145(36-26-69-272-254(263)264)211(370)303-162(86-133-96-277-144-35-25-23-33-141(133)144)226(385)304-161(85-132-95-276-143-34-24-22-32-140(132)143)225(384)291-149(63-66-195(354)355)214(373)297-154(77-118(5)6)219(378)296-152(253(412)413)39-29-72-275-257(269)270)326-247(406)202(122(13)14)324-242(401)181(114-418)320-227(386)165(90-188(262)347)307-241(400)180(113-417)322-250(409)206(126(18)338)328-231(390)160(83-130-48-58-138(342)59-49-130)302-234(393)174(107-334)315-230(389)169(94-200(364)365)310-221(380)155(78-119(7)8)299-233(392)173(106-333)314-215(374)150(64-67-196(356)357)295-248(407)204(124(16)21-2)325-232(391)163(87-134-97-271-116-284-134)305-216(375)151(68-75-420-19)293-239(398)179(112-416)321-246(405)201(121(11)12)323-194(353)99-278-189(348)98-279-208(367)164(89-187(261)346)306-220(379)156(79-120(9)10)300-240(399)178(111-415)319-223(382)158(81-128-44-54-136(340)55-45-128)286-190(349)100-280-209(368)166(91-197(358)359)308-224(383)159(82-129-46-56-137(341)57-47-129)301-235(394)175(108-335)316-237(396)176(109-336)317-244(403)184-41-31-74-330(184)252(411)182(115-419)288-193(352)102-282-243(402)183-40-30-73-329(183)251(410)170(84-131-50-60-139(343)61-51-131)311-236(395)172(105-332)312-207(366)142(258)88-186(260)345/h22-25,32-35,42-61,95-97,116-126,142,145-184,201-206,276-277,331-343,414-419H,20-21,26-31,36-41,62-94,98-115,258H2,1-19H3,(H2,259,344)(H2,260,345)(H2,261,346)(H2,262,347)(H,271,284)(H,278,348)(H,279,367)(H,280,368)(H,281,369)(H,282,402)(H,283,404)(H,285,351)(H,286,349)(H,287,350)(H,288,352)(H,289,377)(H,290,387)(H,291,384)(H,292,397)(H,293,398)(H,294,408)(H,295,407)(H,296,378)(H,297,373)(H,298,388)(H,299,392)(H,300,399)(H,301,394)(H,302,393)(H,303,370)(H,304,385)(H,305,375)(H,306,379)(H,307,400)(H,308,383)(H,309,371)(H,310,380)(H,311,395)(H,312,366)(H,313,381)(H,314,374)(H,315,389)(H,316,396)(H,317,403)(H,318,372)(H,319,382)(H,320,386)(H,321,405)(H,322,409)(H,323,353)(H,324,401)(H,325,391)(H,326,406)(H,327,376)(H,328,390)(H,354,355)(H,356,357)(H,358,359)(H,360,361)(H,362,363)(H,364,365)(H,412,413)(H4,263,264,272)(H4,265,266,273)(H4,267,268,274)(H4,269,270,275)/t123-,124-,125+,126+,142-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,201-,202-,203-,204-,205-,206-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEQCZHXXJYVRD-GACYYNSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C257H381N73O83S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62229-50-9
Record name Urogastrone [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062229509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epidermal growth factor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.